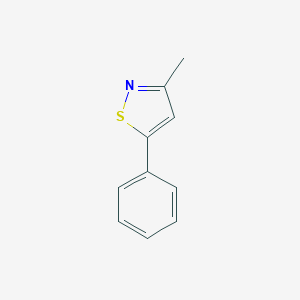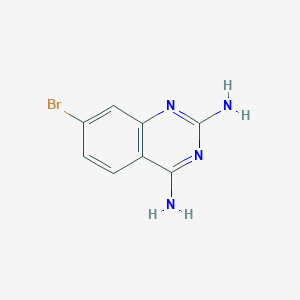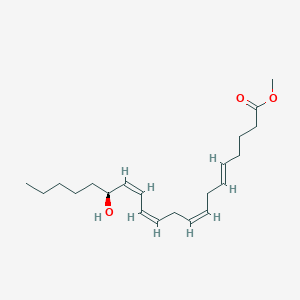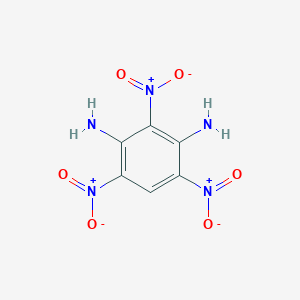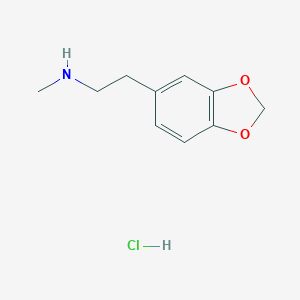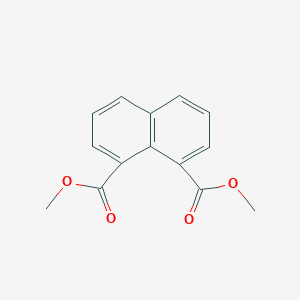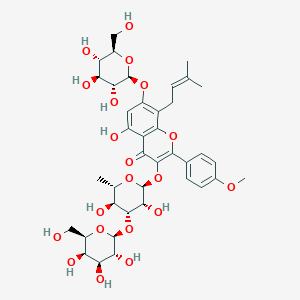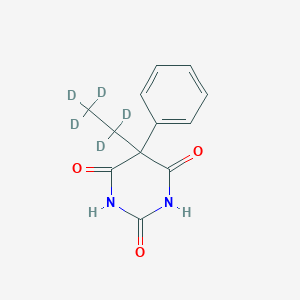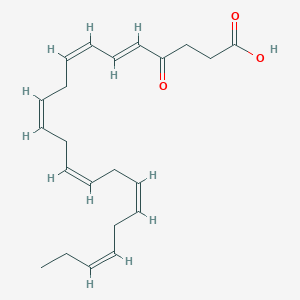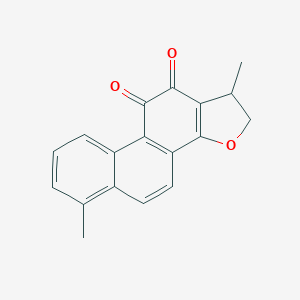
脱氢曲霉素
描述
Dehydrocurvularin is a natural benzenediol lactone with a 12-membered macrolide fused to a resorcinol ring. It is produced as a secondary metabolite by various fungi, including species from the genera Aspergillus and Curvularia . This compound has garnered significant attention due to its potent biological activities, particularly its antineoplastic and antifungal properties .
科学研究应用
Dehydrocurvularin has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying macrolide synthesis and structure-activity relationships.
Biology: Dehydrocurvularin is used to study fungal metabolism and secondary metabolite production.
Medicine: It has shown promise as an antineoplastic agent, particularly in inhibiting ATP-citrate lyase, a key enzyme in cancer metabolism.
作用机制
Target of Action
Dehydrocurvularin, also known as 10,11-dehydrocurvularin, primarily targets ATP-citrate lyase (ACLY) and Signal Transducer and Activator of Transcription 3 (STAT3) . ACLY is a crucial enzyme in cellular metabolism, converting citrate and CoA into acetyl-CoA and oxaloacetate, thus playing a significant role in lipid synthesis and energy production . STAT3 is a transcription factor that plays a critical role in many cellular processes such as cell growth and apoptosis .
Mode of Action
Dehydrocurvularin acts as a potent irreversible inhibitor of ACLY . It selectively inhibits the phosphorylation of STAT3 Tyr-705, without affecting the upstream components JAK1 and JAK2, as well as dephosphorylation of STAT3 . Furthermore, it disturbs the interaction between NEK7 and NLRP3, resulting in the inhibition of NLRP3 inflammasome activation .
Biochemical Pathways
By inhibiting ACLY, dehydrocurvularin disrupts the citrate cycle (TCA cycle), affecting lipid synthesis and energy production . The inhibition of STAT3 phosphorylation impacts the JAK-STAT signaling pathway, which plays a crucial role in transmitting information from extracellular chemical signals to the nucleus resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis .
Result of Action
Dehydrocurvularin has been shown to exert antitumor effects against human breast cancer by suppressing STAT3 activation . It dose-dependently inhibits the proliferation, migration, and invasion of human breast cancer cell lines MDA-MB-231 and MDA-MB-468, and induces cell apoptosis . It also attenuates inflammation by suppressing NLRP3 inflammasome activation .
Action Environment
It’s worth noting that dehydrocurvularin is a secondary metabolite produced by many fungi, suggesting that its production and efficacy might be influenced by the fungal growth environment
生化分析
Biochemical Properties
Dehydrocurvularin has been revealed to be a potent irreversible inhibitor of ATP-citrate lyase (ACLY) via classical chemoproteomic profiling . ACLY is a key enzyme in cellular metabolism, linking carbohydrate metabolism with lipid metabolism by converting citrate into acetyl-CoA, a key building block for biosynthesis .
Cellular Effects
Dehydrocurvularin has been shown to have significant effects on various types of cells, particularly cancer cells. For instance, it has been found to dose-dependently inhibit the proliferation, migration, and invasion of human breast cancer cell lines MDA-MB-231 and MDA-MB-468, and induce cell apoptosis .
Molecular Mechanism
The molecular mechanism of Dehydrocurvularin involves the selective inhibition of the phosphorylation of STAT3 Tyr-705, a transcription factor critical in many types of cancers . It does not affect the upstream components JAK1 and JAK2, nor the dephosphorylation of STAT3 .
Temporal Effects in Laboratory Settings
In nude mice bearing breast cancer cell line MDA-MB-231 xenografts, treatment with Dehydrocurvularin markedly suppressed the tumor growth via inhibition of STAT3 activation without observed toxicity .
Metabolic Pathways
Dehydrocurvularin is involved in the metabolic pathway of ATP-citrate lyase (ACLY), a key enzyme in cellular metabolism . By inhibiting ACLY, Dehydrocurvularin can potentially disrupt the normal metabolic flux and alter metabolite levels.
Subcellular Localization
Given its role as an inhibitor of ATP-citrate lyase (ACLY), it is likely to be found in the cytoplasm where ACLY is typically located .
准备方法
Synthetic Routes and Reaction Conditions: Dehydrocurvularin can be synthesized through various chemical routes. One common method involves the fermentation of specific fungal strains, such as Penicillium meleagrinum SH-H-15. The fermentation process typically uses a PDB (Potato Dextrose Broth) medium with added salts like copper sulfate and sodium chloride, maintained at 28°C and 180 rpm for seven days . The resulting fermentation broth is then subjected to extraction and purification processes, including solvent extraction with ethyl acetate and acetone, followed by chromatographic separation using silica gel columns .
Industrial Production Methods: Industrial production of dehydrocurvularin involves optimizing fermentation conditions to maximize yield. This includes selecting high-yield fungal strains, optimizing nutrient media, and scaling up the fermentation process. The separation and purification steps are also scaled up, often involving large-scale chromatography and crystallization techniques to obtain high-purity dehydrocurvularin .
化学反应分析
Types of Reactions: Dehydrocurvularin undergoes various chemical reactions, including:
Oxidation: Dehydrocurvularin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the macrolide ring or the resorcinol moiety.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of dehydrocurvularin, each with distinct biological activities .
相似化合物的比较
Dehydrocurvularin is unique among benzenediol lactones due to its specific macrolide structure and potent biological activities. Similar compounds include:
Curvularin: Another benzenediol lactone with similar antifungal properties but different structural features.
α,β-Dehydrocurvularin: A closely related compound with similar cytotoxicity against tumor cell lines.
βγ-Dehydrocurvularin: A nematicidal compound with distinct structural differences.
属性
IUPAC Name |
(5S,9E)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h4,6-7,9-10,17,19H,2-3,5,8H2,1H3/b6-4+/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIRMQMUBGNCKS-RWCYGVJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC/C=C/C(=O)C2=C(CC(=O)O1)C=C(C=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017526 | |
| Record name | 10,11-Dehydrocurvularin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21178-57-4 | |
| Record name | Dehydrocurvularin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021178574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10,11-Dehydrocurvularin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dehydrocurvularin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAU7YA7FF9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



